Syrosingopine is derived from the plant Syrosingonia, belonging to the family of alkaloids. It is classified chemically as a monocarboxylate transporter inhibitor, specifically targeting MCT1 and MCT4 with significantly higher potency against MCT4. The compound's structural characteristics and its pharmacological properties have made it a subject of extensive research in cancer biology and metabolic studies.
The synthesis of syrosingopine involves several steps that can vary depending on the starting materials and desired purity. A common synthetic route begins with the extraction of alkaloids from the Syrosingonia plant, followed by purification processes such as recrystallization or chromatography.
Key Parameters in Synthesis:
The detailed synthesis procedures can be found in specialized literature focusing on natural product chemistry.
Syrosingopine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound exhibits a molecular formula that can be represented as C₁₈H₂₃N₃O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.
Structural Features:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure.
Syrosingopine participates in various chemical reactions primarily associated with its role as an inhibitor of monocarboxylate transporters. Its mechanism involves binding to the transporter proteins, thereby preventing lactate transport across cell membranes.
Key Reactions:
These reactions have been characterized through in vitro studies using cancer cell lines, demonstrating significant changes in metabolic profiles upon treatment with syrosingopine.
The primary mechanism of action for syrosingopine involves its inhibition of monocarboxylate transporters. This inhibition leads to:
Studies have shown that these effects are more pronounced in glycolytic cancer models compared to oxidative ones, suggesting a metabolic dependency on MCT inhibition.
Syrosingopine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during formulation for therapeutic use.
The applications of syrosingopine extend beyond its original use as an antihypertensive drug:
Syrosingopine is a clinically repurposed antihypertensive agent that functions as a potent dual inhibitor of monocarboxylate transporters MCT1 (SLC16A1) and MCT4 (SLC16A3). These transporters facilitate the co-export of lactate and H⁺ ions from cancer cells, a process critical for maintaining glycolytic flux and intracellular pH homeostasis in tumors. Syrosingopine binds to MCT1 and MCT4, competitively blocking their substrate-binding pockets, thereby preventing lactate efflux. This inhibition disrupts the "lactate shuttle" – a metabolic symbiosis where glycolytic tumor cells (reliant on MCT4) export lactate, which is then utilized by oxidative tumor cells (expressing MCT1) as a respiratory fuel [1] [6] [9]. Structurally, syrosingopine’s affinity arises from its ability to interact with conserved transmembrane domains of MCTs, particularly residues involved in proton coupling and substrate recognition [9].
Syrosingopine exhibits distinct inhibitory potencies for MCT1 and MCT4, with a marked selectivity toward MCT4. Biochemical assays reveal an IC₅₀ of 2.5 μM for MCT4 in HAP1 cells, compared to an IC₅₀ of 40 μM for MCT1 – indicating ~16-fold higher potency against MCT4 [5] [7]. This differential efficacy is critical in tumors where MCT4 is overexpressed under hypoxia, driving lactate export in highly glycolytic malignancies. The table below summarizes key inhibitory parameters:
Table 1: Syrosingopine Inhibition Profiles for MCT Isoforms
Parameter | MCT1 | MCT4 |
---|---|---|
IC₅₀ (HAP1 cells) | 40 μM | 2.5 μM |
Substrate Affinity | High (lactate, pyruvate) | Low (lactate-specific) |
Hypoxia Induction | No | Yes (HIF-1α-dependent) |
This selectivity enables syrosingopine to preferentially target glycolytic tumor cells, which are dependent on MCT4 for lactate efflux [6] [7] [9].
Syrosingopine significantly suppresses extracellular acidification rates (ECAR) – a direct measure of lactate/H⁺ efflux – in multiple cancer models. In MDA-MB-231 breast cancer cells (glycolytic phenotype), treatment with 10 μM syrosingopine reduced ECAR by >50% within 24 hours. Similarly, in FaDu pharyngeal squamous cell carcinoma (oxidative phenotype), 25 μM syrosingopine induced comparable ECAR suppression [4]. This reduction stems from intracellular lactate accumulation due to MCT blockade, which directly dampens glycolytic flux by feedback inhibition of lactate dehydrogenase (LDH). Consequently, glucose consumption and lactate secretion decrease by 40–60% in sensitive cell lines, as quantified via metabolomic profiling [4] [7].
Accumulated lactate in syrosingopine-treated cells drives significant intracellular acidification. In MDA-MB-231 cells, 72-hour exposure to 50 μM syrosingopine reduced intracellular pH (pHi) from ~7.2 to 6.8, while FaDu cells required 25 μM for similar effects [4]. This acidosis triggers mitochondrial apoptosis via multiple pathways:
Flow cytometry analyses confirm a 3–5 fold increase in late apoptotic/necrotic cells after 72-hour syrosingopine treatment (25 μM) [4].
Table 2: Metabolic and Apoptotic Effects of Syrosingopine in Cancer Cells
Cell Line | pHi Reduction | Glucose Uptake ↓ | Lactate Secretion ↓ | Apoptosis Induction |
---|---|---|---|---|
MDA-MB-231 (Breast) | pH 7.2 → 6.8 (50 μM) | 60% | 55% | 4-fold increase |
FaDu (Pharyngeal) | pH 7.2 → 6.8 (25 μM) | 20% | 30% | 3-fold increase |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0